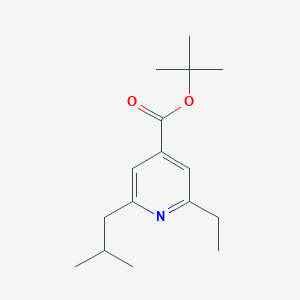
2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester is an organic compound belonging to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes. This particular ester is derived from isonicotinic acid, which is a pyridine derivative. The compound’s structure includes a tert-butyl ester group, which is known for its stability and resistance to hydrolysis under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester typically involves the esterification of 2-Ethyl-6-isobutyl-isonicotinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-Ethyl-6-isobutyl-isonicotinic acid+tert-butyl alcoholacid catalyst2-Ethyl-6-isobutyl-isonicotinic acid tert-butyl ester+water
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 2-Ethyl-6-isobutyl-isonicotinic acid and tert-butyl alcohol.
Reduction: 2-Ethyl-6-isobutyl-isonicotinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of flavors, fragrances, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester largely depends on its application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at the carboxylic acid site. In drug delivery, its stability and resistance to hydrolysis ensure that the active drug is released at the desired site of action. The molecular targets and pathways involved vary based on the specific application and the nature of the compound it is interacting with .
Comparison with Similar Compounds
- 2-Ethyl-isonicotinic acid tert-butyl ester
- 6-Isobutyl-isonicotinic acid tert-butyl ester
- 2-Ethyl-6-isobutyl-benzoic acid tert-butyl ester
Comparison: 2-Ethyl-6-isobutylisonicotinic acid tert-butyl ester is unique due to the presence of both ethyl and isobutyl groups on the isonicotinic acid moiety. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
tert-butyl 2-ethyl-6-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C16H25NO2/c1-7-13-9-12(15(18)19-16(4,5)6)10-14(17-13)8-11(2)3/h9-11H,7-8H2,1-6H3 |
InChI Key |
JPZJGYCPIMMHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)OC(C)(C)C)CC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














